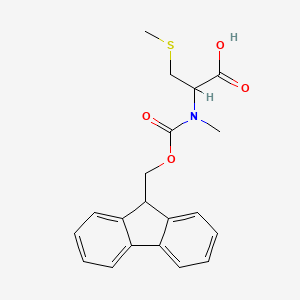

Fmoc-N-Me-Cys(Me)-OH

CAS No.:

Cat. No.: VC17942239

Molecular Formula: C20H21NO4S

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21NO4S |

|---|---|

| Molecular Weight | 371.5 g/mol |

| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |

| Standard InChI Key | GHJZJWOYPATEAL-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Fmoc-N-Me-Cys(Me)-OH is a protected amino acid derivative with the systematic name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-methyl-L-cysteine. Its molecular formula is C₂₀H₂₁NO₄S, and it has a molecular weight of 371.45 g/mol . The compound’s structure integrates two critical modifications:

-

N-methylation: The α-amino group of cysteine is methylated, which reduces hydrogen-bonding capacity and alters peptide backbone conformation .

-

S-methylation: The thiol side chain is protected with a methyl group, preventing unwanted oxidation or disulfide exchange during synthesis .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₁NO₄S | |

| Molecular Weight | 371.45 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 594.5 ± 50.0 °C | |

| Flash Point | 313.4 ± 30.1 °C | |

| Storage Conditions | 2–8°C, desiccated |

The Fmoc (9-fluorenylmethoxycarbonyl) group provides acid-labile protection for the α-amino group, enabling its selective removal under mild basic conditions (e.g., piperidine in DMF) . The S-methyl group, in contrast, is stable under both acidic and basic conditions, making it compatible with Fmoc-SPPS protocols .

Synthetic Methodologies

Challenges in Dual Methylation

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Cys(Me)-OH is widely used in Fmoc-SPPS for constructing peptides with constrained conformations or enhanced proteolytic stability . For example:

-

Disulfide Bond Mimetics: The S-methyl group prevents premature disulfide formation, allowing controlled oxidation post-synthesis. In a study replicating the active site of thioredoxin reductase, researchers substituted cysteine with N-Me-Cys(Me) to stabilize a vicinal disulfide motif .

-

Aggregation Reduction: N-methylation disrupts backbone hydrogen bonding, mitigating peptide aggregation during synthesis . This property is critical for synthesizing amyloid-β fragments for Alzheimer’s research .

Drug Development

The compound’s stability and modularity make it valuable for creating peptide-based therapeutics:

-

Enhanced Bioavailability: N-methylation improves membrane permeability, as demonstrated in cyclic peptide inhibitors of protein-protein interactions .

-

Targeted Drug Delivery: The S-methyl group enables site-specific bioconjugation via thiol-ene "click" chemistry, facilitating attachment to nanoparticles or antibodies .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 4.32 (m, 1H, α-CH), 3.11 (s, 3H, N-Me), 2.10 (s, 3H, S-Me) .

-

MS (ESI+): m/z 372.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁NO₄S .

Comparative Analysis with Related Derivatives

The S-methyl group in Fmoc-N-Me-Cys(Me)-OH eliminates the need for post-synthetic deprotection, streamlining workflows in automated peptide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume